molecular formula C11H21NS B14437669 trans-2-(3-Heptenyl)-2-methylthiazolidine CAS No. 75606-67-6

trans-2-(3-Heptenyl)-2-methylthiazolidine

Cat. No.: B14437669
CAS No.: 75606-67-6
M. Wt: 199.36 g/mol
InChI Key: VPGMNFFANPOGGC-AATRIKPKSA-N
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Description

trans-2-(3-Heptenyl)-2-methylthiazolidine: is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a heptenyl side chain and a methyl group attached to the thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Heptenyl)-2-methylthiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiazolidine with 3-heptenyl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Heptenyl)-2-methylthiazolidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted thiazolidines. Reagents like sodium hydride (NaH) and alkyl halides are typically employed.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: NaH, alkyl halides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Substituted thiazolidines

Scientific Research Applications

Chemistry: trans-2-(3-Heptenyl)-2-methylthiazolidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazolidine derivatives and other heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for various diseases, including infections and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trans-2-(3-Heptenyl)-2-methylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and modulate signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

    trans-2-Hexen-1-al: An unsaturated aldehyde with similar structural features.

    cis-3-Hexenal: Another unsaturated aldehyde known for its green leaf volatile properties.

    trans-2-Hexenal: A related compound with similar chemical reactivity.

Uniqueness: trans-2-(3-Heptenyl)-2-methylthiazolidine is unique due to its thiazolidine ring structure combined with a heptenyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

75606-67-6

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

2-[(E)-hept-3-enyl]-2-methyl-1,3-thiazolidine

InChI

InChI=1S/C11H21NS/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h5-6,12H,3-4,7-10H2,1-2H3/b6-5+

InChI Key

VPGMNFFANPOGGC-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/CCC1(NCCS1)C

Canonical SMILES

CCCC=CCCC1(NCCS1)C

Origin of Product

United States

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